MAO-B vs. MAO-A Selectivity Ratio Compared with Moclobemide, Selegiline, and Rasagiline
Lazabemide exhibits MAO-B IC50 = 0.03 μM (30 nM) versus MAO-A IC50 >100 μM, yielding >3,333-fold selectivity for MAO-B [1]. In contrast, the MAO-A inhibitor moclobemide shows IC50 = 6.1–6.30 μM for MAO-A but minimal MAO-B activity (IC50 = 783.31 μM), producing ~128-fold selectivity for MAO-A [2]. Selegiline (irreversible MAO-B inhibitor) shows dose-dependent selectivity loss in vivo due to amphetamine metabolite formation [3]. Rasagiline demonstrates MAO-B IC50 = 4.43 nM with MAO-A IC50 = 412 nM, yielding ~93-fold selectivity—substantially lower than lazabemide's >3,333-fold window .
| Evidence Dimension | MAO-B vs. MAO-A selectivity ratio (fold-difference) |
|---|---|
| Target Compound Data | MAO-B IC50 = 0.03 μM; MAO-A IC50 >100 μM; selectivity >3,333-fold |
| Comparator Or Baseline | Moclobemide: MAO-A IC50 = 6.30 μM, MAO-B IC50 = 783.31 μM; Rasagiline: MAO-B IC50 = 4.43 nM, MAO-A IC50 = 412 nM |
| Quantified Difference | Lazabemide selectivity >3,333-fold vs. Rasagiline ~93-fold vs. Moclobemide ~128-fold (MAO-A selective) |
| Conditions | In vitro enzyme inhibition assays; recombinant or purified MAO isoforms |
Why This Matters
Superior selectivity reduces confounding MAO-A-mediated effects in experimental models, critical for clean mechanistic interpretation of MAO-B-dependent pathways.
- [1] MedChemExpress. Lazabemide (Ro 19-6327) Product Datasheet. CAS 103878-84-8. View Source
- [2] ScienceDirect Topics. Lazabemide derivatives: moclobemide IC50 = 6.30 ± 0.12 μM (MAO-A), 783.31 ± 3.28 μM (MAO-B). View Source
- [3] ScienceDirect. How Synthetic Drugs Work. 2023. Table 9.4: Selegiline metabolism to amphetamines. View Source
